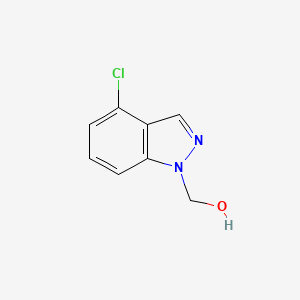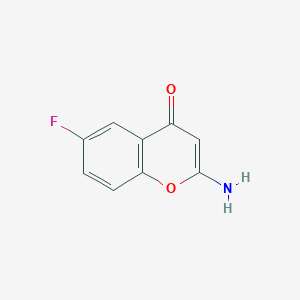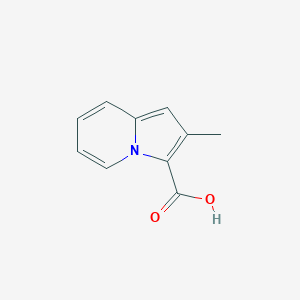
1-Chloro-8-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-8-fluoronaphthalene is an organic compound with the molecular formula C10H6ClF It belongs to the class of halogenated naphthalenes, which are derivatives of naphthalene substituted with halogen atoms
Méthodes De Préparation
The synthesis of 1-Chloro-8-fluoronaphthalene typically involves halogenation reactions. One common method is the direct fluorination of 1-chloronaphthalene using a fluorinating agent such as Selectfluor. The reaction conditions often require a solvent like acetonitrile and are carried out at room temperature to moderate temperatures to ensure controlled fluorination.
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of fluorinating agents and solvents can vary based on the desired purity and scale of production.
Analyse Des Réactions Chimiques
1-Chloro-8-fluoronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine or fluorine atom is replaced by a nucleophile. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the naphthalene ring.
Applications De Recherche Scientifique
1-Chloro-8-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways, such as inhibitors of certain enzymes.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 1-Chloro-8-fluoronaphthalene exerts its effects depends on the specific application. In nucleophilic aromatic substitution reactions, the compound undergoes a concerted mechanism via the formation of a single transition state. The presence of electron-withdrawing groups on the naphthalene ring stabilizes the transition state, facilitating the substitution process.
In biological systems, the compound may interact with specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved can vary based on the structure of the compound and the biological context.
Comparaison Avec Des Composés Similaires
1-Chloro-8-fluoronaphthalene can be compared with other halogenated naphthalenes, such as:
1-Chloro-4-fluoronaphthalene: Similar in structure but with the fluorine atom in a different position, leading to different reactivity and applications.
1-Bromo-8-fluoronaphthalene: Substitution of chlorine with bromine can affect the compound’s reactivity and the types of reactions it undergoes.
1-Fluoronaphthalene: Lacks the chlorine atom, which can significantly alter its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Propriétés
Formule moléculaire |
C10H6ClF |
|---|---|
Poids moléculaire |
180.60 g/mol |
Nom IUPAC |
1-chloro-8-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H |
Clé InChI |
VBWIRWMWBMCOGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11911608.png)


![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B11911618.png)



![2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11911657.png)
